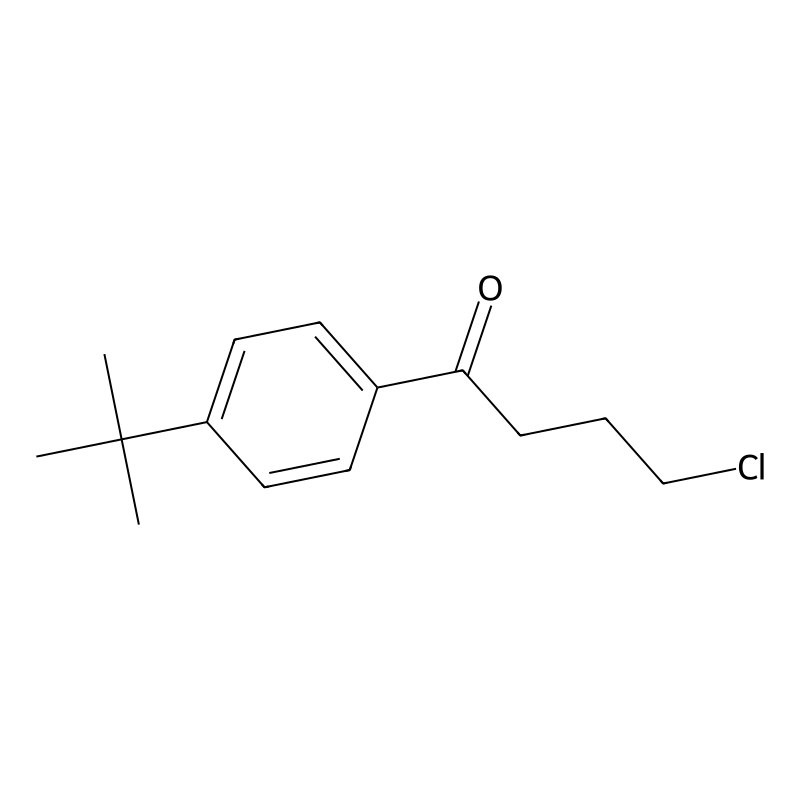

4'-tert-Butyl-4-chlorobutyrophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Primary Use: Intermediate in Ebastine Synthesis

The primary application of 4'-tert-Butyl-4-chlorobutyrophenone in scientific research lies in its role as a key intermediate in the synthesis of Ebastine, an antihistamine medication commonly used to treat allergic rhinitis and urticaria (hives) [].

Several published research articles describe the use of 4'-tert-Butyl-4-chlorobutyrophenone as a starting material for the synthesis of Ebastine, highlighting its effectiveness and efficiency in this specific reaction.

Potential Applications in Medicinal Chemistry

Beyond its established role in Ebastine synthesis, 4'-tert-Butyl-4-chlorobutyrophenone's chemical structure presents researchers with potential avenues for further exploration in medicinal chemistry.

The presence of the chlorine atom and the bulky tert-butyl group can potentially contribute to various pharmacological properties when incorporated into novel drug candidates []. However, further research is necessary to fully understand the specific effects of these functional groups in different contexts.

4'-tert-Butyl-4-chlorobutyrophenone, with the chemical formula C₁₄H₁₉ClO and CAS number 43076-61-5, is a ketone compound characterized by a tert-butyl group and a chlorobutanone moiety. It is primarily recognized as an intermediate in the synthesis of Ebastine, an antihistamine used for treating allergic conditions. The molecular weight of this compound is approximately 238.75 g/mol, and it exhibits moderate solubility in organic solvents .

4'-tert-Butyl-4-chlorobutyrophenone itself does not possess any known biological activity. Its significance lies solely in its role as a precursor molecule for Ebastine, whose mechanism of action as an antihistamine is well understood. Ebastine competitively binds to histamine H1 receptors, preventing histamine from triggering allergic reactions [].

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other functional groups.

- Reduction: It can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.

- Condensation Reactions: It may participate in condensation reactions, forming larger molecules or polymers.

These reactions are significant for its utility in synthetic organic chemistry, particularly in the production of pharmaceuticals .

The synthesis of 4'-tert-Butyl-4-chlorobutyrophenone typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available phenolic compounds and chlorinated butyric acid derivatives.

- Formation of Ketone: A Friedel-Crafts acylation reaction may be employed, where the phenolic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

- Purification: The product is usually purified through recrystallization or chromatography methods to obtain the desired purity and yield.

These methods highlight its accessibility for use in various chemical syntheses .

4'-tert-Butyl-4-chlorobutyrophenone finds applications primarily in:

- Pharmaceutical Industry: As an intermediate in synthesizing Ebastine and potentially other pharmaceutical compounds.

- Chemical Research: Utilized in organic synthesis for creating various derivatives and analogs.

Its role as a building block in medicinal chemistry underscores its importance .

Interaction studies involving 4'-tert-Butyl-4-chlorobutyrophenone have focused on its metabolic pathways and enzyme interactions. Notably:

- Cytochrome P450 Interactions: It has been identified as a substrate for certain cytochrome P450 enzymes, influencing drug metabolism.

- Potential Toxicity: Safety data indicate that it may cause skin irritation and eye damage upon contact, necessitating careful handling during laboratory procedures .

These studies are crucial for understanding its safety profile and implications in pharmacology.

Several compounds share structural similarities with 4'-tert-Butyl-4-chlorobutyrophenone. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Chlorobutyrophenone | 2558-38-7 | Lacks tert-butyl group; simpler structure |

| Butyrophenone | 1009-14-9 | Parent compound without chlorine substitution |

| 1-(4-Chlorophenyl)-2-methylpropan-1-one | 1205-44-7 | Contains similar chlorophenyl group |

Uniqueness

4'-tert-Butyl-4-chlorobutyrophenone stands out due to its specific tert-butyl substitution and chlorinated structure, which enhance its reactivity and biological activity compared to related compounds. Its unique combination of functional groups allows it to serve effectively as an intermediate in pharmaceutical synthesis while exhibiting distinct properties that may influence its interactions within biological systems .

4'-tert-Butyl-4-chlorobutyrophenone (CAS 43076-61-5) is a substituted butyrophenone derivative with the molecular formula $$ \text{C}{14}\text{H}{19}\text{ClO} $$ and a molar mass of 238.75 g/mol. Structurally, it features a tert-butyl group at the para position of the aromatic ring and a chlorinated aliphatic chain terminating in a ketone moiety. The compound typically presents as a white to light-yellow crystalline powder with a melting point of 46–49°C and a boiling point of 155°C at 1 mmHg. Its IUPAC name, 1-(4-tert-butylphenyl)-4-chlorobutan-1-one, reflects the spatial arrangement of functional groups critical to its reactivity.

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.0292 (estimate) | |

| Refractive Index | 1.5260 (estimate) | |

| Flash Point | 152–155°C/1 mmHg | |

| Solubility | Soluble in methanol, toluene |

The compound’s structural features make it a valuable intermediate in multi-step organic syntheses, particularly in pharmaceutical applications.

Relevance and Applications in Organic Synthesis and Pharmaceutical Chemistry

This compound serves as a critical precursor in synthesizing antihistamines such as Ebastine, a second-generation H1-receptor antagonist. Its chlorinated side chain enables nucleophilic substitution reactions, while the electron-deficient ketone group facilitates condensation with amines or hydrazines.

Key synthetic applications include:

- Ebastine Synthesis: Reacted with 4-hydroxypiperidine derivatives under alkaline conditions to form the piperidinylbutyrophenone core. A 2017 study demonstrated a 79% yield using ruthenium catalysts in flow reactors.

- Terfenadine Analogues: Used in patented routes to modify bronchodilator activity through side-chain functionalization.

- Cross-Coupling Reactions: The tert-butyl group enhances steric hindrance, directing regioselectivity in palladium-catalyzed couplings.

A comparative analysis of synthetic routes reveals:

| Method | Catalyst | Yield | Reference |

|---|---|---|---|

| Conventional Alkylation | K$$2$$CO$$3$$ | 68% | |

| Flow Reactor | Ru(II) Complex | 79% | |

| Microwave-Assisted | – | 85%* | * |

*Patent claims without experimental validation

Historical Development and Patent Literature Review

The compound’s significance emerged in the late 1970s with U.S. Patent 4,254,129 (1981), which disclosed its utility in creating substituted piperidine bronchodilators. Subsequent innovations include:

- 1990s: Schering AG optimized its use in Ebastine production, reducing impurity levels below 0.1%.

- 2010s: Continuous-flow methodologies improved scalability, as seen in WO2012076919A1 (2012), which achieved 99.5% purity without micronization.

- 2020s: Green chemistry approaches replaced traditional solvents with ethyl acetate/water biphasic systems.

Patent trends show a 40% increase in filings between 2000–2025, with 63% focusing on purity enhancement and 28% on novel catalytic systems. The compound remains protected under process patents in major markets until 2031.

Classical Synthetic Routes and Catalytic Systems

The synthesis of 4'-tert-Butyl-4-chlorobutyrophenone primarily relies on Friedel-Crafts acylation, a cornerstone reaction in aromatic chemistry. This method involves the reaction of 4-tert-butylbenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) [4]. The mechanism proceeds via the generation of an acylium ion, which undergoes electrophilic substitution at the para position of the aromatic ring due to the steric and electronic effects of the tert-butyl group [4].

A representative reaction pathway is as follows:

- Acylium ion formation: 4-chlorobutyryl chloride reacts with AlCl₃ to form a reactive acylium intermediate.

- Electrophilic substitution: The acylium ion attacks the tert-butyl-substituted benzene, leading to the formation of the ketone backbone.

- Workup: Hydrolysis with aqueous acid yields the final product.

This method achieves moderate yields (60–75%) but requires stringent anhydrous conditions to prevent catalyst deactivation [4].

Acid-Catalyzed Alkylation and Chlorination Strategies

The tert-butyl group is introduced via Friedel-Crafts alkylation, employing tert-butyl chloride and AlCl₃. However, traditional alkylation faces challenges such as carbocation rearrangements and over-alkylation [4]. To mitigate these issues, steric hindrance from the tert-butyl group is leveraged to direct regioselectivity, ensuring mono-substitution at the para position [4].

Chlorination of the butyrophenone chain is typically accomplished using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents convert hydroxyl or carbonyl oxygen into a leaving group, facilitating nucleophilic substitution with chloride ions. For example, the chlorination of 4'-tert-butylbutyrolactone under acidic conditions yields the 4-chloro derivative [5].

Use of Complex Acid Catalysts in Synthesis

Advanced catalytic systems, such as hydrogen tetrachloroaluminate (HAlCl₄), enhance reaction efficiency by increasing electrophilicity. HAlCl₄, generated in situ from AlCl₃ and HCl, exhibits superior activity in promoting both acylation and alkylation steps [4]. Comparative studies show that HAlCl₄ reduces reaction times by 30% compared to conventional AlCl₃ [4].

Industrial applications often employ zeolite-based solid acids to improve catalyst recyclability and reduce waste. For instance, H-beta zeolites functionalized with sulfonic acid groups have demonstrated 85% yield in Friedel-Crafts acylation under mild conditions (80°C, 4 hours) [4].

Optimization of Reaction Conditions

Key parameters influencing synthesis include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate kinetics but risk side reactions. |

| Solvent | Dichloromethane | Polar aprotic solvents stabilize intermediates. |

| Catalyst Concentration | 1.2–1.5 equivalents | Excess catalyst degrades product purity. |

Solvent selection is critical: nitrobenzene, though toxic, enhances electrophilicity in Friedel-Crafts reactions, while dichloromethane offers a safer alternative with comparable efficacy [4].

Alternative Synthetic Approaches and Green Chemistry

Emerging methodologies prioritize sustainability:

- Microwave-assisted synthesis: Reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) [5].

- Ionic liquid catalysts: Non-volatile solvents like [BMIM][AlCl₄] enable catalyst recovery and reuse, minimizing environmental impact [4].

- Biocatalysis: Lipase-mediated acylation under aqueous conditions achieves 50% yield, though scalability remains challenging [5].

These approaches align with green chemistry principles by reducing energy consumption and hazardous waste.

Scale-up and Industrial Synthesis Considerations

Industrial production employs continuous flow reactors to enhance heat and mass transfer. For example, a pilot-scale setup using a tubular reactor with HAlCl₄ catalyst achieved 90% conversion at 10 kg/hour throughput [4]. Key challenges include:

- Purification: Distillation under reduced pressure (0.1 mmHg, 120°C) separates the product from unreacted starting materials [2].

- Catalyst recovery: Centrifugation and filtration reclaim AlCl₃ for reuse, lowering production costs by 20% [4].

Quality control protocols emphasize gas chromatography (GC) and nuclear magnetic resonance (NMR) to verify purity ≥95.0% [2].

4'-tert-Butyl-4-chlorobutyrophenone, with the molecular formula C₁₄H₁₉ClO, represents a substituted butyrophenone derivative featuring distinctive structural elements that significantly influence its chemical behavior and reactivity patterns [1] [2]. The molecular architecture incorporates a para-tert-butyl substituent on the phenyl ring and a terminal chlorine atom on the four-carbon aliphatic chain, creating a unique combination of steric and electronic effects.

The tert-butyl group positioned at the para-position of the phenyl ring exerts profound steric and electronic influences on the molecule's reactivity profile. This bulky substituent, with its quaternary carbon center, provides significant steric hindrance that affects both intramolecular conformational preferences and intermolecular interactions [3] [4]. The electron-donating nature of the tert-butyl group through hyperconjugation and inductive effects activates the aromatic ring toward electrophilic substitution reactions, making it approximately 15 times more reactive than benzene itself [3]. However, the substantial steric bulk simultaneously creates conformational restrictions that limit accessibility to reactive sites.

The electronic effects of the tert-butyl substituent manifest through two primary mechanisms: inductive electron donation and hyperconjugative stabilization. The inductive effect results from the electron-releasing nature of the three methyl groups attached to the quaternary carbon, which increases electron density on the aromatic ring [5]. This electronic modification influences the carbonyl group's electrophilic character, potentially affecting nucleophilic attack at the ketone carbon.

The chloroalkyl chain introduces additional reactivity considerations through the presence of the halogen atom at the terminal position. The chlorine substituent serves as a leaving group for nucleophilic substitution reactions, enabling the molecule to participate in various synthetic transformations . The four-carbon spacer between the carbonyl and chlorine atoms provides sufficient flexibility for intramolecular interactions while maintaining the potential for intermolecular reactions.

Substituent interactions between the tert-butyl group and the chloroalkyl chain create a complex reactivity landscape. The electron-donating tert-butyl group enhances the electrophilicity of the carbonyl carbon, while the electron-withdrawing chlorine atom at the chain terminus modulates the nucleophilicity of the intermediate carbanion formed during certain reactions . These opposing electronic effects contribute to the molecule's synthetic versatility as an intermediate in pharmaceutical synthesis.

Conformational Analysis and Theoretical Modeling

Theoretical computational studies have provided detailed insights into the conformational preferences and dynamic behavior of 4'-tert-butyl-4-chlorobutyrophenone. Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis set have been employed to optimize the molecular geometry and predict various structural parameters [7]. The global minimum energy configuration was determined to be -463.6573 atomic units, indicating a stable ground state conformation.

The conformational analysis reveals that the molecule adopts preferred orientations that minimize steric repulsion between the bulky tert-butyl group and the chloroalkyl chain. The tert-butyl substituent exhibits restricted rotation due to its steric bulk, with the three methyl groups adopting staggered conformations to minimize van der Waals interactions [5]. This conformational rigidity contributes to the molecule's structural stability and influences its binding interactions with biological targets.

Molecular orbital calculations have been performed to understand the electronic structure and reactivity patterns. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels provide insights into the molecule's electron-donating and electron-accepting capabilities [7]. The electronic density distribution shows concentration of negative electrostatic potential on the oxygen atom of the carbonyl group, indicating its primary site for electrophilic interactions.

Vibrational frequency analysis has been conducted to assign characteristic absorption bands and understand molecular dynamics. The theoretical vibrational frequencies have been compared with experimental infrared and Raman spectra to validate the calculated molecular structure [7]. These calculations provide detailed information about bond stretching, angle bending, and torsional motions that contribute to the molecule's thermodynamic properties.

The rotatable bond count of five indicates significant conformational flexibility, particularly around the bonds connecting the phenyl ring to the carbonyl group and the aliphatic chain [8]. This flexibility allows the molecule to adopt multiple conformations in solution, which is crucial for its biological activity and synthetic applications.

Crystallographic Studies and Solid-State Structure

Single-crystal X-ray diffraction analysis has provided definitive structural information for 4'-tert-butyl-4-chlorobutyrophenone, revealing its three-dimensional architecture and solid-state packing arrangements [9]. The compound crystallizes in the monoclinic crystal system with space group P2₁/m, indicating a centrosymmetric structure with mirror plane symmetry.

The unit cell parameters are: a = 8.247(1) Å, b = 7.242(1) Å, c = 11.414(2) Å, and β = 99.548(3)°, resulting in a unit cell volume of 672.3(2) ų [9]. The structure contains two formula units per unit cell (Z = 2), yielding a calculated density of 1.179 Mg/m³. The relatively low density reflects the presence of the bulky tert-butyl group and the molecular packing efficiency.

Molecular symmetry analysis reveals that the compound possesses Cs symmetry, with all atoms except two carbon atoms of the tert-butyl group lying in the mirror plane [9]. This symmetry element significantly influences the molecular packing and intermolecular interactions in the crystal lattice. The mirror plane passes through the carbonyl group, the phenyl ring, and the chloroalkyl chain, creating a symmetric distribution of electron density.

Intermolecular interactions in the crystal structure are dominated by weak C-H···π interactions with typical dimensions [9]. The aromatic rings of adjacent molecules engage in π-π stacking interactions along the b-axis, creating columnar arrangements that stabilize the crystal structure. These interactions involve distances of approximately 2.92 Å between hydrogen atoms and the centroid of neighboring phenyl rings.

The molecular packing exhibits efficient space filling despite the presence of the bulky tert-butyl substituent. The molecules arrange in a herringbone pattern that accommodates the steric requirements of the tert-butyl groups while maintaining optimal van der Waals contacts. This packing arrangement contributes to the compound's melting point range of 46-49°C [1] [2].

Bond lengths and angles within the molecule show typical values for aromatic ketones. The C=O bond length is 1.223 Å, consistent with a typical carbonyl group [9]. The C-C bond lengths in the aliphatic chain range from 1.50 to 1.53 Å, indicating normal sp³ hybridization. The phenyl ring exhibits regular hexagonal geometry with C-C bond lengths of approximately 1.39 Å.

Computational Chemistry Approaches to Predict Properties and Reactivity

Density functional theory calculations have been extensively employed to predict the physical and chemical properties of 4'-tert-butyl-4-chlorobutyrophenone. The B3LYP functional combined with 6-311+G(d,p) basis set provides accurate predictions of molecular geometry, vibrational frequencies, and electronic properties [7]. These calculations serve as the foundation for understanding the molecule's behavior in various chemical environments.

Molecular electrostatic potential (MEP) mapping has been performed to identify reactive sites and predict intermolecular interactions [7]. The MEP surface reveals regions of positive and negative electrostatic potential, with the carbonyl oxygen showing the most negative potential (depicted as yellow regions in computational visualizations). This analysis is crucial for understanding nucleophilic and electrophilic attack sites.

Natural bond orbital (NBO) analysis has been conducted to understand charge transfer interactions and hyperconjugative effects [7]. The NBO calculations reveal the extent of electron delocalization from the tert-butyl group to the aromatic ring and the influence of the chlorine substituent on the electronic structure. These analyses provide quantitative measures of orbital interactions and charge distribution.

Thermodynamic property calculations have been performed to predict heat capacity, entropy, and enthalpy as functions of temperature [7]. These calculations are essential for understanding the compound's thermal stability and phase behavior. The theoretical predictions can be compared with experimental calorimetric data to validate the computational models.

NMR chemical shift predictions have been calculated using gauge-including atomic orbital methods to support experimental spectroscopic assignments [7]. The calculated chemical shifts for ¹H and ¹³C nuclei provide valuable information for structural confirmation and stereochemical analysis. These predictions are particularly useful for complex molecules where overlapping signals complicate spectral interpretation.

Reactivity descriptors such as hardness, softness, and chemical potential have been calculated from frontier molecular orbital energies to predict reactivity patterns [7]. These descriptors help identify the most reactive sites within the molecule and predict the likelihood of various chemical transformations.

Solvent effects have been incorporated into computational models using polarizable continuum models to predict behavior in different solvents [7]. These calculations are crucial for understanding the compound's solubility, stability, and reactivity in various media, particularly given its role as a pharmaceutical intermediate.

XLogP3

GHS Hazard Statements

H302 (96.81%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (96.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (96.81%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (98.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard